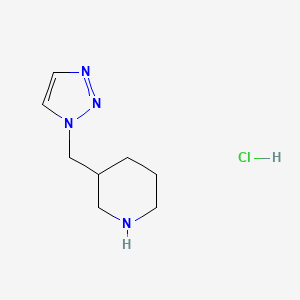

3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

Description

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride is a piperidine derivative functionalized with a 1,2,3-triazole moiety via a methylene bridge at the 3-position of the piperidine ring, forming a hydrochloride salt. Such compounds are of significant interest in medicinal chemistry due to the piperidine scaffold’s conformational rigidity and the triazole group’s ability to participate in hydrogen bonding and dipole interactions, enhancing target binding .

Properties

IUPAC Name |

3-(triazol-1-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-5-4-10-11-12;/h4-5,8-9H,1-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHJNKANQNRQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2C=CN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride typically involves a multi-step process. One common method includes the reaction of piperidine with an azide compound to form the triazole ring. This reaction is often catalyzed by copper (I) ions in a process known as the “click reaction.” The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the triazole ring or the piperidine ring.

Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce various reduced triazole derivatives .

Scientific Research Applications

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which allows it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Structural and Functional Differences

Triazole Position :

- The 3-position isomer (target compound) may exhibit distinct conformational stability compared to 2- and 4-position analogs . Piperidine’s chair conformation could orient the triazole group differently, affecting interactions with biological targets.

Heterocycle Type :

- Replacing triazole with thiadiazole (e.g., ) introduces sulfur, altering electronic properties and metabolic stability.

Salt Form: Dihydrochlorides (e.g., ) generally have higher solubility in polar solvents compared to monohydrochlorides, critical for formulation in drug development.

Pharmacological Relevance

- Triazole-Piperidine Hybrids : These are frequently used as intermediates in kinase inhibitors or GPCR-targeted therapies due to their ability to mimic peptide bonds .

- Thiadiazole Derivatives : Compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride may exhibit enhanced metabolic stability due to sulfur’s resistance to oxidative degradation.

Biological Activity

3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride typically involves the reaction of piperidine derivatives with azides through click chemistry. This method is favored for its efficiency and the ability to produce diverse triazole-containing compounds.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, derivatives containing piperidine and triazole moieties were tested against Candida auris, a pathogenic fungus resistant to many antifungal agents. Among these derivatives, some exhibited minimal inhibitory concentrations (MIC) as low as 0.24 μg/mL, demonstrating significant antifungal efficacy .

Table 1: Antifungal Activity of Piperidine-Based Triazole Derivatives

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Disruption of plasma membrane; apoptosis induction |

| pta2 | 0.48 | 1.5 | Cell cycle arrest in S-phase |

| pta3 | 0.97 | 3.9 | Induction of cell death |

Antitumor Activity

Triazole derivatives have also been investigated for their antitumor properties. Compounds similar to 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest .

The biological activity of triazole derivatives is often linked to their ability to interfere with cellular processes:

- Fungal Inhibition : Triazoles disrupt the integrity of fungal cell membranes, leading to cell death.

- Antitumor Effects : These compounds can induce apoptosis in cancer cells by activating intrinsic pathways and affecting cell cycle regulation.

Case Studies

A notable study involved the testing of several piperidine-based triazole derivatives against clinical isolates of Candida auris. The results indicated that these compounds not only inhibited fungal growth but also induced significant morphological changes consistent with apoptotic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.